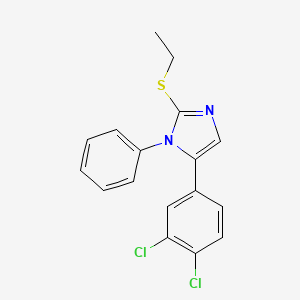![molecular formula C16H12BrClO3 B2466199 3-{5-Bromo-2-[(2-chlorophenyl)methoxy]phenyl}prop-2-enoic acid CAS No. 932870-97-8](/img/structure/B2466199.png)
3-{5-Bromo-2-[(2-chlorophenyl)methoxy]phenyl}prop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis Processes
Enantiomeric Synthesis : A study by Zhang et al. (2014) describes a facile procedure for synthesizing enantiomerically pure compounds starting from a similar bromo-chlorophenyl compound. This process is significant for producing enantiomers with high purity and unambiguous configurations (Zhang et al., 2014).
Nematicidal Activity : Kumari et al. (2014) synthesized various compounds, including those with structures similar to the subject compound, and evaluated their nematicidal activity against root-knot nematode. The study highlights the potential use of such compounds in agricultural pest control (Kumari et al., 2014).
Antitumor Effects : Research by Lin & Sartorelli (1976) explored the antitumor effects of phenyl-substituted compounds, including those with bromo and chloro groups, against Sarcoma 180 cells. This indicates a potential avenue for cancer treatment research (Lin & Sartorelli, 1976).
Structural Analysis
- X-Ray Crystallography : Venkatesan et al. (2016) characterized a compound similar to the target compound using X-ray crystallography, spectroscopy, and DFT calculations, providing insights into its structural and electronic properties (Venkatesan et al., 2016).
Chemical Properties
Molecular Structure and Properties : Studies like those conducted by Butcher et al. (2007) and Uemura et al. (1986) delve into the molecular structures of related compounds, examining aspects such as rotational barriers and oxidative aryl migration, which are crucial for understanding the behavior and potential applications of these compounds (Butcher et al., 2007), (Uemura et al., 1986).
Bioevaluation of Derivatives : The research by Patel et al. (2013) involved the synthesis and evaluation of compounds, including pyrazoline-based thiazolidin-4-one derivatives, indicating a broad range of potential biological applications (Patel et al., 2013).
Safety and Hazards
Mecanismo De Acción
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It’s known that similar compounds can undergo catalytic protodeboronation, a radical approach that allows for formal anti-markovnikov alkene hydromethylation
Biochemical Pathways
The compound may affect several biochemical pathways. This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .
Pharmacokinetics
The compound’s molecular weight of 36762 might influence its bioavailability and distribution in the body.
Result of Action
Similar compounds have been applied to methoxy protected (−)-δ8-thc and cholesterol . The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
Action Environment
Environmental factors such as pH can significantly influence the action, efficacy, and stability of similar compounds. For instance, the rate of reaction of phenylboronic pinacol esters is considerably accelerated at physiological pH . Therefore, these factors should be considered when studying the action of 3-{5-Bromo-2-[(2-chlorophenyl)methoxy]phenyl}prop-2-enoic acid.
Propiedades
IUPAC Name |
(E)-3-[5-bromo-2-[(2-chlorophenyl)methoxy]phenyl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrClO3/c17-13-6-7-15(11(9-13)5-8-16(19)20)21-10-12-3-1-2-4-14(12)18/h1-9H,10H2,(H,19,20)/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCLQVZPKJSEHLG-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Br)C=CC(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Br)/C=C/C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{5-Bromo-2-[(2-chlorophenyl)methoxy]phenyl}prop-2-enoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(((4-Methylpyridin-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2466121.png)

![6-(3-Ethoxypropyl)-2-[(2-fluorophenyl)methyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2466125.png)


![9-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-8-[(4-methylphenyl)sulfonyl]-2,3-dihydro[1,4]dioxino[2,3-g]quinoline](/img/structure/B2466129.png)
![2-[2-[(2-anilino-2-oxoethyl)thio]-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-methylacetamide](/img/structure/B2466130.png)


![(3E)-3-{1-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]ethylidene}-6-methyl-2H-pyran-2,4(3H)-dione](/img/structure/B2466134.png)

![N-(3-chloro-4-fluorophenyl)-3-[4-(methylsulfanyl)phenyl]acrylamide](/img/structure/B2466139.png)